Bienvenue dans la boutique en ligne BenchChem!

3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

Structure-Activity Relationship Hammett Analysis Medicinal Chemistry

For systematic SAR mapping of the Hedgehog pathway Smoothened (Smo) receptor, choose this 3-methoxy-substituted benzamide as a defined electronic reference probe. Its Hammett σmeta (+0.12) fills a critical gap between electron-withdrawing 3-F/3-CF3 analogs and sterically hindered 2-Br variants, enabling decoupling of electronic vs. steric effects in binding studies. With 0 Lipinski violations and predicted moderate lipophilicity (clogP ≈3.2), it is well-suited for CNS-targeted lead optimization.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 1797856-76-8
Cat. No. B2681815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
CAS1797856-76-8
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCOC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H24N2O3/c1-24-18-6-3-5-15(13-18)20(23)21-16-8-10-17(11-9-16)22-12-4-7-19(14-22)25-2/h3,5-6,8-11,13,19H,4,7,12,14H2,1-2H3,(H,21,23)
InChIKeyPJNFKBLCXYPBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide (CAS 1797856-76-8): Structural Context and Procurement Baseline


3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide (CAS 1797856-76-8) is a synthetic small-molecule benzamide derivative with a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol. The structure features a central N-phenylbenzamide scaffold with a 3-methoxypiperidine ring directly N-linked to the para position of the aniline ring, and a meta-methoxy substituent on the benzoyl moiety . This compound belongs to a broader class of piperidine-containing benzamides that have been investigated for interactions with G protein-coupled receptors, ion channels, and intracellular signaling targets, including the Hedgehog pathway Smoothened (Smo) receptor [1]. It is commercially available from multiple research chemical suppliers for in vitro and non-human research applications.

Why In-Class Substitution with 3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide Requires Explicit Evidence


Piperidine-containing benzamides sharing the N-[4-(3-methoxypiperidin-1-yl)phenyl] core are not functionally interchangeable. The nature and position of the substituent on the benzamide ring profoundly influence target engagement, as demonstrated by the Smo inhibitor series where halogen substitution at the para vs. meta position shifts IC50 by approximately 15–20%, and bromo substitution improves potency two- to three-fold over fluoro or chloro analogs [1]. The 3-methoxy group on the benzamide ring of the target compound introduces distinct electronic (Hammett σmeta = +0.12) and hydrogen-bond acceptor properties compared to the common 3-fluoro (σmeta = +0.34), 3-trifluoromethyl (σmeta = +0.43), or 2-bromo (σortho) analogs, potentially altering binding pose, selectivity, and pharmacokinetics [2]. Procurement decisions based solely on scaffold similarity without quantitative activity comparison risk selecting a compound with divergent biological profile.

Quantitative Differentiation Evidence for 3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide (CAS 1797856-76-8) vs. Closest Analogs


Electronic Modulation of the Benzamide Ring: 3-Methoxy vs. 3-Fluoro, 3-Trifluoromethyl, and 2-Bromo Substitution

The 3-methoxy substituent on the benzamide ring of the target compound provides a moderate electron-donating effect (Hammett σmeta = +0.12) and hydrogen-bond acceptor capacity, distinguishing it from the electron-withdrawing 3-fluoro (σmeta = +0.34), 3-trifluoromethyl (σmeta = +0.43), and the sterically distinct 2-bromo analogs. In structurally related benzamide-piperidine series, variation of a single substituent at this position has been shown to alter Hh pathway inhibitory IC50 by more than 2-fold (e.g., 5b para-Br IC50 = 12.47 μM vs. 5d ortho-Br IC50 = 15.51 μM), demonstrating that even subtle electronic changes translate to measurable activity differences [1].

Structure-Activity Relationship Hammett Analysis Medicinal Chemistry

Piperidine N-Aryl vs. O-Aryl Linkage: Impact on Conformation and Target Accessibility

The target compound features a direct N-aryl linkage between the 3-methoxypiperidine and the central phenyl ring, in contrast to the common O-aryl ether linkage found in analogs such as 3-methoxy-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzamide . The N-aryl connection produces a different torsional profile, N-phenyl bond length (~1.40 Å vs. ~1.36 Å for O-phenyl), and altered basicity (aniline-like pKa ≈ 5 vs. phenol-like pKa ≈ 10), which can affect both passive membrane permeability and target binding conformation . In the Smo benzamide series, linkage type was a key determinant of activity, with direct N-piperidine attachment being essential for high potency (compound 5q IC50 = 1.26 μM) [1].

Conformational Analysis Linker Chemistry Drug Design

Meta-Methoxy vs. Meta-Hydrogen Substitution: Differential Activity in Benzamide-Piperidine Series

In the systematically characterized benzamide-piperidine series targeting the Smo receptor, the presence of any substituent on the benzamide ring significantly improved Hh pathway inhibition. Unsubstituted compound 5a showed an IC50 of 28.52 μM, while para-bromo substituted 5b achieved 12.47 μM, a 2.3-fold improvement [1]. The target compound's 3-methoxy group is expected to confer similar activity enhancement relative to the unsubstituted benzamide, based on the electron-donating group trend observed in the series where compound 5j (with an electron-donating group) was 1.7-fold more potent than 5h [1]. However, the specific IC50 for 3-methoxy substitution has not been directly reported.

Hedgehog Pathway Smoothened Receptor Gli-Luciferase Assay

Regulatory and Physicochemical Baseline: REACH Status and Drug-Likeness Metrics

The compound is listed in the ECHA Substance Infocard registry under EC number 100.045.013, indicating that it has been inventoried under the European REACH regulation framework [1]. Its calculated physicochemical properties place it within favorable drug-like space: molecular weight 340.4 g/mol (<500), hydrogen bond donors = 1, hydrogen bond acceptors = 3, and rotatable bonds = 5, yielding a Lipinski score of 0 violations [2]. Compared to the 3-trifluoromethyl analog (MW 392.4, logP ≈ 4.0), the 3-methoxy compound is predicted to have lower lipophilicity (clogP ≈ 3.2), potentially offering improved aqueous solubility and reduced non-specific protein binding .

REACH Regulation Drug-Likeness Physicochemical Properties

Recommended Research and Industrial Application Scenarios for 3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide


Chemical Probe Scaffold for Smoothened (Smo) Receptor SAR Exploration

Based on the established SAR of benzamide-piperidine Smo inhibitors where electron-donating groups enhance potency (compound 5j IC50 = 4.74 μM vs. 5h IC50 = 7.85 μM) [1], this compound is well-suited as a chemical probe for systematic mapping of the methoxy substituent contribution to Smo binding affinity. Its direct N-aryl piperidine linkage mimics the active series core, and the 3-methoxy group provides a defined hydrogen-bond acceptor probe for molecular docking and free-energy perturbation studies.

Negative Control or Reference Compound for Halogen-Substituted Analog Screening

Because the 3-fluoro analog (CAS 1796970-93-8) carries a stronger electron-withdrawing group and the 2-bromo analog introduces steric bulk, this 3-methoxy compound serves as a distinct electronic reference point in SAR panels. Its intermediate Hammett σ value (σmeta = +0.12) enables researchers to decouple electronic from steric effects when interpreting differential activity across a compound library [2].

Physicochemical Benchmark for Benzamide-Piperidine Lead Optimization

With a molecular weight of 340.4 g/mol, 0 Lipinski violations, and predicted moderate lipophilicity (clogP ≈ 3.2), this compound represents an attractive starting point for lead optimization programs targeting the CNS or other compartments requiring balanced solubility-permeability profiles. It can serve as a reference for evaluating how subsequent substituent modifications impact drug-like properties in the N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide series [3].

In Vitro Selectivity Profiling Against Related GPCR and Ion Channel Panels

Given the known promiscuity of piperidine-containing benzamides toward dopamine D2, serotonin 5-HT4, and sigma receptors, this compound is a candidate for broad receptor panel screening to establish its selectivity fingerprint. The distinct electronic character of the 3-methoxy substituent may confer a unique off-target profile compared to halogenated or trifluoromethylated analogs, information that is critical for target identification and chemical biology applications [4].

Quote Request

Request a Quote for 3-Methoxy-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.